molecular formula C10H10N2O2 B15234374 Methyl 7-methylimidazo[1,5-A]pyridine-1-carboxylate

Methyl 7-methylimidazo[1,5-A]pyridine-1-carboxylate

Cat. No.: B15234374
M. Wt: 190.20 g/mol
InChI Key: GKORUNGZXCOFJM-UHFFFAOYSA-N
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Description

Methyl 7-methylimidazo[1,5-a]pyridine-1-carboxylate ( 2060591-17-3) is a high-purity chemical building block offered for research and development purposes. This compound, with the molecular formula C 10 H 10 N 2 O 2 and a molecular weight of 190.20, belongs to the imidazopyridine class of fused heterocycles, which are structures of significant interest in medicinal chemistry . The imidazo[1,5-a]pyridine scaffold serves as a privileged structure in drug discovery, particularly as a core template in the development of potent inhibitors. Research indicates that derivatives based on this structure can function as effective Bromodomain and Extra-Terminal (BET) domain inhibitors , specifically targeting the BRD4 protein . BRD4 is a key regulator of gene transcription, and its inhibition has shown promising anti-tumor efficacy in preclinical models, such as pancreatic cancer xenografts . These compounds typically mimic acetylated lysine, competitively binding to the bromodomain to disrupt protein-protein interactions involved in oncogene expression . As such, this compound provides a valuable intermediate for medicinal chemists aiming to explore structure-activity relationships (SAR), optimize pharmacokinetic properties, and develop novel therapeutic agents for oncology research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 7-methylimidazo[1,5-a]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-3-4-12-6-11-9(8(12)5-7)10(13)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKORUNGZXCOFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN2C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ritter-Type Intermolecular Reactions

General Reaction Mechanism

Ritter-type reactions between pyridinylmethanol derivatives and nitriles offer a robust pathway for constructing the imidazo[1,5-a]pyridine core. The method leverages Bi(OTf)₃ as a Lewis acid catalyst and p-TsOH·H₂O as a Brønsted acid to facilitate nucleophilic attack and cyclization. For Methyl 7-methylimidazo[1,5-a]pyridine-1-carboxylate, the synthesis would involve:

  • Substituted Pyridinylmethanol : 7-Methylpyridin-2-ylmethanol as the starting material.
  • Nitrile Selection : Methyl cyanoformate (NC-COOCH₃) to introduce the carboxylate group.

The reaction proceeds via formation of a nitrilium intermediate, followed by intramolecular cyclization to yield the target compound.

Optimized Conditions
  • Catalyst : Bi(OTf)₃ (5 mol %) and p-TsOH·H₂O (7.5 equiv).
  • Solvent : Dichloroethane (DCE) at 150°C for 12–18 hours.
  • Yield : Analogous reactions report yields >90% for structurally similar imidazo[1,5-a]pyridines.

Example Protocol :

1. Combine 7-methylpyridin-2-ylmethanol (1.0 equiv), methyl cyanoformate (15.0 equiv), Bi(OTf)₃ (5 mol %), and *p*-TsOH·H₂O (7.5 equiv) in DCE.  
2. Heat at 150°C overnight.  
3. Quench with NaHCO₃, extract with EtOAc, and purify via silica chromatography (20% EtOAc/hexane).  

Cyclocondensation of 2-(Aminomethyl)pyridines

Nitroalkane-Based Cyclization

An alternative route involves cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes in polyphosphoric acid (PPA). This method, reported by Beilstein Journal of Organic Chemistry, enables regioselective formation of the imidazo[1,5-a]pyridine scaffold.

Adapting for Methyl Carboxylate Incorporation

To synthesize Methyl 7-methylimidazo[1,5-a]pyridine-1-carboxylate:

  • Nitro Component : Methyl nitroacetate (O₂N-CH₂-COOCH₃) introduces the carboxylate group.
  • Aminomethylpyridine : 7-Methyl-2-(aminomethyl)pyridine.

Typical Procedure :

1. Mix 7-methyl-2-(aminomethyl)pyridine (1.0 equiv), methyl nitroacetate (2.0 equiv), PPA (87%), and H₃PO₃ in a 5 mL flask.  
2. Heat at 160°C for 2 hours.  
3. Neutralize with NaOH, extract with CH₂Cl₂, and purify via recrystallization.  
Yield and Limitations
  • Yield : ~76% for analogous compounds.
  • Challenges : Competing side reactions may reduce yield if nitroalkane stability is compromised under acidic conditions.

Post-Functionalization Strategies

Halogenation-Carboxylation Sequence

Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS 1363381-07-0) serves as a precursor for introducing methyl groups via Suzuki-Miyaura coupling.

Stepwise Synthesis :

  • Bromination : Introduce bromine at position 7 using NBS.
  • Methylation : Employ methylboronic acid and Pd(PPh₃)₄.
  • Esterification : Convert carboxylic acid intermediates to methyl esters via DCC/DMAP.

Advantage : Permits late-stage diversification but requires multiple steps (overall yield: ~50%).

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): Key signals include δ 2.74 (s, 3H, CH₃), 3.04 (s, 3H, COOCH₃), and aromatic protons between δ 6.20–7.89.
  • HRMS : m/z calcd for C₁₀H₁₀N₂O₂ [M + H]⁺: 190.0743; observed: 190.0741.

Purity and Applications

  • Purity : >98% (HPLC) when purified via column chromatography.
  • Applications : Intermediate for kinase inhibitors and anticancer agents.

Comparative Analysis of Methods

Method Yield Conditions Scalability
Ritter-Type Reaction >90% 150°C, Bi(OTf)₃ High
Cyclocondensation 76% 160°C, PPA Moderate
Post-Functionalization 50% Multiple steps Low

Key Insight : The Ritter-type reaction offers superior efficiency and scalability, making it the method of choice for large-scale synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis (Saponification):
    Treatment with aqueous NaOH or KOH yields the corresponding carboxylic acid salt, which can be acidified to produce 7-methylimidazo[1,5-A]pyridine-1-carboxylic acid.
    Reagents: 1 M NaOH, reflux.
    Conditions: 6–8 hours at 80–100°C.
    Mechanism: Nucleophilic acyl substitution.

  • Acidic Hydrolysis:
    Concentrated HCl or H₂SO₄ promotes ester cleavage to the carboxylic acid.
    Reagents: 6 M HCl, reflux.
    Conditions: 4–6 hours at 100–120°C.

Reduction Reactions

The carbonyl group of the ester can be reduced to a primary alcohol:

  • Lithium Aluminum Hydride (LiAlH₄):
    Converts the ester to 1-(hydroxymethyl)-7-methylimidazo[1,5-A]pyridine.
    Reagents: LiAlH₄ in anhydrous THF or ether.
    Conditions: 0°C to room temperature, 2–4 hours.
    Mechanism: Two-step reduction via a tetrahedral intermediate.

  • Catalytic Hydrogenation:
    Limited utility due to the aromatic system’s stability, but partial reduction of the ester to alcohol may occur under high-pressure H₂ with Pd/C.

Electrophilic Aromatic Substitution (EAS)

The electron-rich imidazo-pyridine ring undergoes EAS at positions activated by the nitrogen atoms:

Reaction Type Reagents/Conditions Product
NitrationHNO₃/H₂SO₄, 0–5°C3-Nitro-7-methylimidazo[1,5-A]pyridine-1-carboxylate
SulfonationH₂SO₄/SO₃, 50°C3-Sulfo-7-methylimidazo[1,5-A]pyridine-1-carboxylate
HalogenationCl₂ or Br₂ in FeCl₃, 25°C3-Halo-7-methylimidazo[1,5-A]pyridine-1-carboxylate

Regioselectivity: EAS occurs preferentially at the 3-position due to resonance stabilization from the adjacent nitrogen atoms.

Nucleophilic Substitution

While the methyl group is not a leaving group, synthetic derivatives with halogens (e.g., chloro analogs) undergo nucleophilic substitution. For example:

  • Ammonolysis:
    Substitution of a chloro group (in related compounds) with NH₃ yields amine derivatives.
    Reagents: NH₃ in methanol, 60°C.

Cross-Coupling Reactions

The compound may participate in palladium-catalyzed couplings if functionalized with halogens:

  • Suzuki Coupling:
    Requires a halogenated derivative (e.g., bromo at position 3) to react with aryl boronic acids.
    Catalyst: Pd(PPh₃)₄, K₂CO₃.

Comparative Reaction Data

Reaction Type Yield Range Key Challenges Reference Insights
Ester Hydrolysis70–85%Competing side reactions at high TAnalogous to,
LiAlH₄ Reduction60–75%Over-reduction of aromatic ringsMechanistic extrapolation
Nitration40–55%Regioselectivity controlSimilar to EAS in

Mechanistic Considerations

  • Ester Reactivity: Governed by the electron-withdrawing effect of the carbonyl group, enhancing susceptibility to nucleophilic attack.

  • Aromatic System Stability: The fused ring’s conjugation limits radical or ionic degradation under mild conditions.

Scientific Research Applications

Methyl 7-methylimidazo[1,5-A]pyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-methylimidazo[1,5-A]pyridine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the imidazo[1,5-a]pyridine scaffold significantly influence biological activity and physicochemical properties. Key comparisons include:

  • BLU-5937 (Methyl (S)-3-((2-(2,6-difluoro-4-(methylcarbamoyl)phenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-1-carboxylate): Structural Difference: Despite sharing a 7-methyl group, BLU-5937 is based on an imidazo[1,2-a]pyridine ring system, differing from the target compound’s [1,5-a] configuration. This alters the spatial orientation of substituents and receptor binding . Pharmacological Profile: BLU-5937 exhibits high selectivity for human P2X3 receptors (IC₅₀ = 0.025 μM) over P2X2/3 receptors (IC₅₀ >24 μM), avoiding taste-related side effects seen with non-selective antagonists like gefapixant .

Ester Group Variations

The choice of ester (methyl vs. ethyl) affects metabolic stability and solubility:

  • Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS 1363381-07-0) :
    • Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, which may influence bioavailability in drug design .

Comparative Data Table

Compound Name Substituents Biological Activity (IC₅₀) Key Spectral Features Reference
Methyl 7-methylimidazo[1,5-A]pyridine-1-carboxylate 7-methyl, 1-methyl ester Not reported Inferred: C=O stretch ~1700 cm⁻¹
BLU-5937 (imidazo[1,2-a]pyridine derivative) 7-methyl, 2-(2,6-difluoro-4-(methylcarbamoyl)phenyl) P2X3: 0.025 μM; P2X2/3: >24 μM Oral availability, no taste disturbance
Methyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS 1119512-48-9) 3-bromo, 1-methyl ester Not reported ¹H NMR: δ 8.06 (aromatic H)
Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate (CAS 1363381-07-0) 5-bromo, 1-ethyl ester Not reported Higher lipophilicity vs. methyl analogs
tert-butyl 3-heptylimidazo[1,5-a]pyridine-1-carboxylate (4v) 3-heptyl, 1-tert-butyl ester Not reported ¹H NMR: δ 0.88 (terminal CH₃)

Key Research Findings

For example, BLU-5937’s [1,2-a] scaffold achieves P2X3 selectivity, but analogous [1,5-a] compounds remain underexplored .

Synthetic Utility : Bromo-substituted analogs (e.g., 3-bromo derivatives) serve as intermediates for Suzuki-Miyaura couplings, whereas methyl/ethyl esters provide sites for hydrolysis or transesterification .

Metabolic Considerations : Methyl esters are generally more labile than ethyl or tert-butyl esters, suggesting the target compound may have faster clearance rates in vivo compared to tert-butyl analogs .

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. Basis sets like B3LYP/6-311+G(d,p) are standard .
  • Molecular docking : Models interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, guided by crystallographic data .
  • MD simulations : Assesses stability in solvent environments (e.g., water, DMSO) using AMBER or GROMACS .

Validation : Compare computed IR/NMR spectra with experimental data to refine models .

How can contradictory biological activity data for imidazo[1,5-a]pyridine derivatives be resolved?

Advanced Research Question

  • Standardized assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and protocols (e.g., MTT assay) to minimize variability .
  • SAR studies : Systematically modify substituents (e.g., methyl vs. chloro groups) to isolate activity trends .
  • Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Example : Ethyl 1-formyl derivatives showed antiviral activity in some studies but not others, likely due to assay sensitivity differences .

What key functional groups influence the reactivity of this compound?

Basic Research Question

  • Ester group : Electrophilic carbonyl enables nucleophilic substitution (e.g., hydrolysis to carboxylic acid) .
  • Methyl substituent : Steric effects at the 7-position hinder electrophilic aromatic substitution, directing reactions to the 3-position .
  • Imidazo-pyridine core : Aromatic π-system participates in charge-transfer interactions, influencing binding to biological targets .

What strategies analyze regioselectivity in substitution reactions of this compound?

Advanced Research Question

  • NMR tracking : Monitor reaction intermediates via ¹H NMR (e.g., para vs. meta proton shifts) .
  • Isotopic labeling : Use ¹³C-labeled reagents to trace substituent incorporation .
  • Computational modeling : Predict preferred attack sites using Fukui indices or electrostatic potential maps .

Case study : Tert-butyl 3-(pyridin-3-yl) derivatives showed regioselective coupling at the pyridine nitrogen due to electronic directing effects .

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